

Synthesis and Characterization of 1-(2-Piperidinoethyl)-2-thiourea: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Piperidinoethyl)-2-thiourea

Cat. No.: B1349984

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **1-(2-Piperidinoethyl)-2-thiourea**, a molecule of interest in medicinal chemistry due to the presence of both the versatile thiourea moiety and the pharmacologically relevant piperidine ring. This document details the synthetic protocol, purification methods, and a full characterization profile, including tabulated quantitative data and predicted spectral information.

Synthesis

The synthesis of **1-(2-Piperidinoethyl)-2-thiourea** is most directly achieved through the reaction of 2-piperidinoethyl isothiocyanate with ammonia. This nucleophilic addition reaction is a common and efficient method for the preparation of monosubstituted thioureas.

Experimental Protocol

Materials:

- 2-Piperidinoethyl isothiocyanate
- Ammonia solution in methanol (e.g., 7N)
- Methanol

- Ethanol (for recrystallization)
- Activated carbon
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-piperidinoethyl isothiocyanate (1.0 equivalent) in methanol.
- Addition of Ammonia: To the stirred solution, add a solution of ammonia in methanol (a molar excess, e.g., 1.5 to 2.0 equivalents) dropwise at room temperature. The reaction is typically carried out for 12 hours.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting isothiocyanate is consumed.
- Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.
- Purification: The crude product is purified by recrystallization. Dissolve the solid residue in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added, and the solution is filtered while hot. The filtrate is then allowed to cool to room temperature and subsequently cooled in an ice bath to induce crystallization.
- Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield **1-(2-Piperidinoethyl)-2-thiourea** as a solid.

Characterization

The structure and purity of the synthesized **1-(2-Piperidinoethyl)-2-thiourea** are confirmed using a combination of spectroscopic and physical methods.

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₈ H ₁₇ N ₃ S
Molecular Weight	187.31 g/mol
CAS Number	206761-87-7
Melting Point	107-113 °C
Appearance	White to off-white solid
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	3

Spectroscopic Data (Predicted)

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (in CDCl₃):
 - Piperidine Protons: Multiplets in the range of δ 1.4-1.6 ppm (for the C-H protons at positions 3, 4, and 5 of the piperidine ring) and δ 2.3-2.5 ppm (for the C-H protons at positions 2 and 6, adjacent to the nitrogen).
 - Ethyl Bridge Protons: A triplet at approximately δ 2.6 ppm (-CH₂-N(piperidine)) and a quartet at approximately δ 3.6 ppm (-CH₂-NH-).
 - Thiourea NH Protons: Broad singlets that can appear over a wide range, typically δ 6.0-8.0 ppm, due to hydrogen bonding and exchange. The NH₂ protons may appear as a broad singlet.
- ¹³C NMR (in CDCl₃):
 - Thiocarbonyl Carbon (C=S): A characteristic downfield signal around δ 180-185 ppm.

- Piperidine Carbons: Signals for the piperidine ring carbons are expected in the aliphatic region, typically around δ 54 ppm for the carbons adjacent to the nitrogen (C2, C6), and around δ 24-26 ppm for the other carbons (C3, C4, C5).
- Ethyl Bridge Carbons: Two signals corresponding to the ethyl linker carbons, expected around δ 58 ppm (-CH₂-N(piperidine)) and δ 43 ppm (-CH₂-NH-).

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

- N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the NH and NH₂ groups of the thiourea moiety.
- C-H Stretching: Multiple bands in the region of 2800-3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the ethyl bridge.
- N-H Bending: A band around 1600-1650 cm⁻¹ attributed to the N-H bending vibration.
- C=S Stretching (Thioamide I band): A characteristic absorption band in the region of 1300-1400 cm⁻¹.
- C-N Stretching (Thioamide II band): A band in the region of 1450-1550 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

- Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 187, corresponding to the molecular weight of the compound.
- Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the ethyl linker and fragmentation of the piperidine ring. Key fragments might include ions corresponding to the piperidinomethyl cation and fragments arising from the loss of the thiourea group.

Visualizations

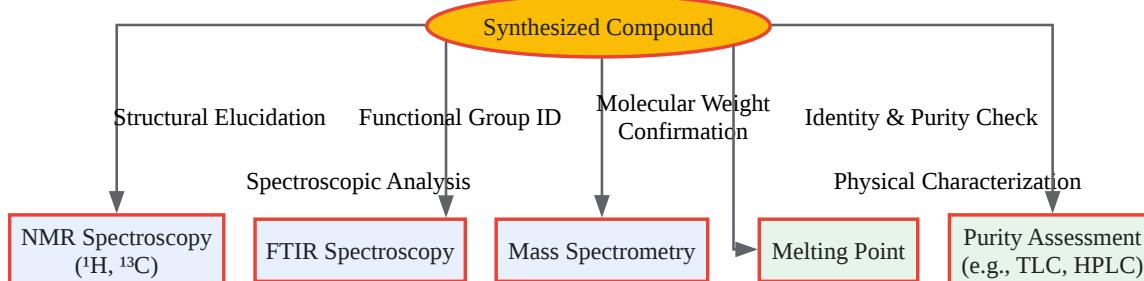
Synthesis Workflow



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Caption: Workflow for the synthesis of **1-(2-Piperidinoethyl)-2-thiourea**.

Characterization Logic



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Caption: Logical relationship of characterization techniques.

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